4-tert-Butyl-3-pyridin-4-yl-phenylamine
Description
4-tert-Butyl-3-pyridin-4-yl-phenylamine is a substituted aromatic amine featuring a pyridine ring and a tert-butyl group at the para and meta positions, respectively, relative to the amino group. Its molecular structure (C₁₅H₁₈N₂) confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry, catalysis, and materials science.
Properties
Molecular Formula |
C15H18N2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
4-tert-butyl-3-pyridin-4-ylaniline |
InChI |
InChI=1S/C15H18N2/c1-15(2,3)14-5-4-12(16)10-13(14)11-6-8-17-9-7-11/h4-10H,16H2,1-3H3 |
InChI Key |
IATYMJPSGLOWCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl 3-bromopyridin-4-ylcarbamate Intermediate
A key intermediate in the synthesis is tert-butyl 3-bromopyridin-4-ylcarbamate, which can be prepared by protection of 4-amino-3-bromopyridine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or N-ethyl-N,N-diisopropylamine in tetrahydrofuran (THF) at room temperature.
| Yield | Reaction Conditions | Experimental Notes |
|---|---|---|
| 52% | Pyridine 2f (2.70 g, 13.9 mmol), Boc anhydride, base, THF | White solid, mp 91-92 °C; characterized by ^1H NMR and ^13C NMR. |
| 70% | 4-amino-3-bromopyridine (1.0 g, 5.78 mmol), DIPEA, Boc anhydride, THF, 20 °C, 48 h | Reaction quenched with 1N HCl, extracted with ethyl acetate, purified; yellowish thick oil obtained. |
| 37 g | 4-amino-3-bromopyridine (10.0 g), triethylamine, Boc anhydride, THF, 2 h | Extracted with ethyl acetate, yielding tert-butyl (3-bromopyridin-4-yl)carbamate in large scale. |
This intermediate is crucial for subsequent cross-coupling steps to introduce the phenylamine moiety.
Palladium-Catalyzed Cross-Coupling Reactions
The coupling of the pyridinyl carbamate intermediate with arylboronic acids or other aryl halides is typically achieved using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium diacetate with appropriate ligands (e.g., 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene).
For example, the reaction of tert-butyl 3-bromopyridin-4-ylcarbamate with 4-tert-butylphenylboronic acid in the presence of Pd(PPh3)4 and sodium carbonate in a mixture of ethanol, toluene, and water at 80 °C yields the coupled product in moderate yields (~38%).
| Yield | Catalysts and Reagents | Solvent and Conditions | Notes |
|---|---|---|---|
| 38% | Pd(PPh3)4, Na2CO3, LiCl | Ethanol, toluene, water, 80 °C, overnight | Product purified by reverse phase HPLC; off-white solid obtained. |
| 69% | Sodium hydride, propargyl bromide | N,N-dimethylformamide (DMF) | Alkylation of carbamate intermediate to introduce propargyl group. |
| 2.5 g | Pd(OAc)2, K2CO3, CuBr, Xantphos ligand | Toluene, 110 °C, 16 h | Coupling with 5-methoxybenzo[d]thiazole to yield carbamate derivative. |
These palladium-catalyzed reactions are essential for forming the C–C bond between the pyridine and phenyl rings, enabling the construction of the target molecule.
Functional Group Transformations
- Protection/Deprotection: The amino group on the pyridine ring is protected as a Boc carbamate to prevent side reactions during coupling.
- Reduction: Nitro groups introduced via nitration can be selectively reduced to amines using borane-tetrahydrofuran complex or other reducing agents.
- Nitration and Substitution: Introduction of nitro groups on tert-butyl-substituted phenyl rings can be achieved using fuming nitric acid/sulfuric acid mixtures, followed by reduction to anilines.
- Amide Coupling: Coupling with carboxylic acid derivatives (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid) can be performed to introduce additional functional groups or to form regioisomers, which are separated by chromatography.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Bromination of pyridine derivative | NBS in acetonitrile | Moderate | Preparation of bromopyridine intermediate |
| 2 | Boc protection of amino group | Boc anhydride, base, THF | 52-70% | Formation of tert-butyl carbamate |
| 3 | Palladium-catalyzed Suzuki coupling | Pd(PPh3)4, arylboronic acid, base, solvent | 38-70% | Coupling pyridine and phenyl fragments |
| 4 | Nitro group introduction and reduction | HNO3/H2SO4, then BH3·THF | Moderate | Functionalization of phenyl ring |
| 5 | Amide coupling with carboxylic acid | Coupling agents, acidic deprotection | Moderate | Final functionalization |
Analytical Data and Characterization
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm the structure of intermediates and final products, showing characteristic chemical shifts for tert-butyl groups (~1.5 ppm, singlet), aromatic protons (6.9–9.0 ppm), and carbamate carbonyl carbons (~150 ppm).
- Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights are observed (e.g., m/z 273 for tert-butyl 3-bromopyridin-4-ylcarbamate).
- Melting Points: Intermediate solids exhibit melting points in the range of 90–92 °C.
- Chromatography: Purification is achieved by silica gel column chromatography or preparative reverse phase HPLC.
Research Findings and Optimization Notes
- The size of alkyl substituents on the phenyl ring influences regioselectivity during coupling reactions, favoring less sterically hindered isomers.
- Use of bases such as sodium hydride or potassium carbonate and ligands like xantphos improves yields in palladium-catalyzed cross-couplings.
- Reaction times vary from 2 hours to 48 hours depending on conditions and scale.
- Multi-step sequences involving protection, coupling, and deprotection are required to achieve the target compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-3-pyridin-4-yl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or N-oxide derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
4-tert-Butyl-3-pyridin-4-yl-phenylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-3-pyridin-4-yl-phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In medicinal applications, it may interact with neurotransmitter receptors, influencing signal transduction pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The tert-butyl group in this compound increases steric hindrance compared to 3-Pyridin-4-yl-phenylamine, reducing reactivity in nucleophilic substitution reactions but improving thermal stability .
- Solubility : The absence of the tert-butyl group in 3-Pyridin-4-yl-phenylamine results in lower solubility in DMSO (8.9 mg/mL vs. 12.4 mg/mL), highlighting the role of hydrophobic substituents in modulating solubility.
- Acidity: The pyridine ring in this compound lowers the pKa of the amino group (4.7) compared to 4-tert-Butylphenylamine (5.1), due to electron-withdrawing effects from the nitrogen atom in the pyridine ring.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-tert-Butyl-3-pyridin-4-yl-phenylamine, and how can intermediates be optimized for yield?
- Methodological Answer : Multi-step syntheses involving Suzuki-Miyaura coupling or Buchwald-Hartwig amination are common for arylpyridine derivatives. For example, tert-butyl-substituted pyridines (e.g., tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate in ) often require palladium-catalyzed cross-coupling. Optimize intermediates by adjusting reaction time, temperature (80–120°C), and ligand systems (e.g., XPhos or SPhos). Monitor progress via TLC or LC-MS .
Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns on the pyridine and phenyl rings. Compare chemical shifts to structurally similar compounds (e.g., tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate in ).
- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients.
- FT-IR : Identify amine (-NH) and pyridine ring vibrations (e.g., C=N stretch at ~1600 cm) .
Q. What safety protocols are essential when handling tert-butyl-substituted aromatic amines?
- Methodological Answer : Refer to safety data sheets for structurally analogous compounds (e.g., 4-TERT-BUTYL-2-NITRO PHENOL in ). Key measures include:
- PPE : Nitrile gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Inert atmosphere (N) to prevent oxidation .
Advanced Research Questions
Q. How can computational methods accelerate the design of catalytic systems for synthesizing this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model transition states and identify optimal catalysts. ICReDD’s approach ( ) combines reaction path searches with experimental feedback. For example, simulate Pd-catalyzed coupling steps to predict ligand efficacy (e.g., BINAP vs. Josiphos) and solvent effects (polar aprotic vs. ethers) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for tert-butyl-substituted pyridine derivatives?
- Methodological Answer :
- Dynamic Effects : If NMR signals suggest rotational barriers (e.g., tert-butyl group), perform variable-temperature NMR to assess conformational mobility.
- Crystallography : Compare X-ray structures of analogs (e.g., tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate in ) to validate stereoelectronic effects.
- DFT Refinement : Optimize molecular geometries computationally to reconcile experimental and theoretical data .
Q. How can factorial design optimize reaction conditions for scaling up this compound synthesis?
- Factors : Catalyst loading (0.5–2.0 mol%), temperature (80–120°C), solvent (toluene vs. DMF).
- Response Variables : Yield, purity, and reaction time.
- Analysis : ANOVA to identify significant interactions (e.g., catalyst-solvent synergy). For example, higher Pd(OAc) loading in toluene may reduce byproducts .
Q. What role does the tert-butyl group play in modulating the electronic properties of this compound, and how can this be quantified?
- Methodological Answer :
- Hammett Analysis : Compare substituent effects using σ values. The tert-butyl group (+I effect) reduces pyridine ring electron deficiency, altering reactivity in nucleophilic substitutions.
- Cyclic Voltammetry : Measure oxidation potentials to quantify electron-donating effects.
- Computational Metrics : Calculate NBO charges at the pyridine nitrogen to correlate with experimental basicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
